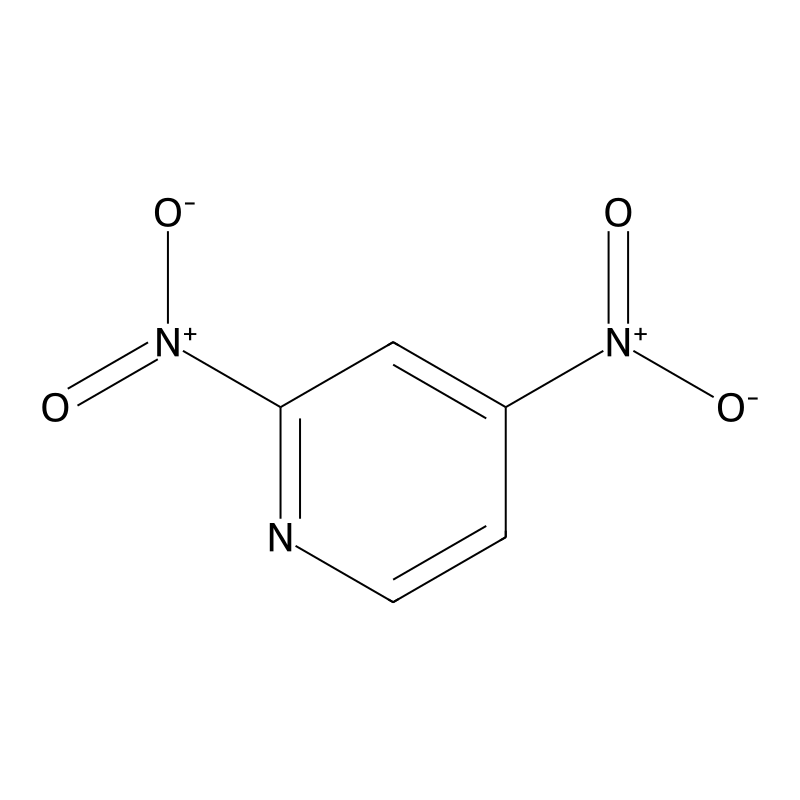

2,4-Dinitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pyridine Derivatives

Specific Scientific Field: Chemical Synthesis

Summary of the Application: 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Methods of Application: The pathway to 4-nitropyridine involves two steps, including a nitration step and a reduction step. The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic .

Creation of Novel Fluorescent Molecules

Specific Scientific Field: Organic Chemistry

Summary of the Application: Nucleophilic Functionalization of 2-R-3-Nitropyridines is used as a versatile approach to create novel fluorescent molecules .

Methods of Application: A number of new 2-methyl- and 2-arylvinyl-3-nitropyridines were synthesized and their reactions with thiols were studied. It was found that 3-NO2 tends to be selectively substituted under the action of sulfur nucleophiles in the presence of another nucleofuge in position 5 .

Results or Outcomes: Correlations between the substitution pattern and regioselectivity as well as photophysical properties were established. Some synthesized compounds possessed a large Stokes shift .

Safe Scale-up of 4-Nitropyridine

Specific Scientific Field: Chemical Engineering

Summary of the Application: The safe scale-up of 4-nitropyridine is an important process in chemical engineering. It involves the use of continuous extraction in the nitration step and applying optimized conditions .

Methods of Application: The synthesis of 4-nitropyridine involves two steps, including a nitration step and a reduction step. The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic .

Results or Outcomes: By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield was achieved .

Synthesis of Energetic Materials

Specific Scientific Field: Energetic Materials

Summary of the Application: Amino-nitropyridines, and fused heterocyclic compounds that contain a high percentage of both nitrogen and oxygen are synthesized for the development of new high energy density materials .

Methods of Application: The synthesis involves oxidation of 2,6-dichloropyridine as a starting material which gave pyridine N-oxide derivative. This was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

Results or Outcomes: Most of the synthetic reactions proceeded under mild conditions. The synthesized compounds possessed a large Stokes shift .

Synthesis of Tricyclic Pyridine-Based Energetic Material

Summary of the Application: The synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro- [1,2,5]oxadiazolo [3,4-e]tetra-zolo [1,5-a]pyridine-3-oxide .

2,4-Dinitropyridine is an organic compound with the chemical formula CHNO. It is characterized by a pyridine ring substituted at the 2 and 4 positions with nitro groups, which significantly influence its chemical properties. This compound appears as a yellow crystalline solid and is known for its stability under standard conditions. The presence of electron-withdrawing nitro groups enhances its reactivity, particularly in nucleophilic substitution reactions.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, especially with amines and other nucleophiles. The electron-withdrawing nature of the nitro groups makes the pyridine nitrogen more electrophilic, facilitating these reactions .

- Condensation Reactions: It can react with carbonyl compounds to form dinitrophenylhydrazones, which are useful in identifying aldehydes and ketones due to their characteristic bright colors .

- Pyridinolysis: Studies have shown that it can engage in pyridinolysis reactions, where nucleophiles attack the electrophilic carbon atoms adjacent to the nitro groups .

Several methods exist for synthesizing 2,4-dinitropyridine:

- Nitration of Pyridine: The most common method involves the nitration of pyridine using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups at the 2 and 4 positions.

- Reduction of Nitrated Precursors: Another approach includes reducing dinitropyridine derivatives to obtain the desired compound.

- Cyclization Reactions: Certain cyclization reactions involving other nitrogen-containing compounds can also yield 2,4-dinitropyridine as a product .

2,4-Dinitropyridine has several applications:

- Chemical Intermediates: It serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound is utilized in analytical techniques to identify aldehydes and ketones through its reaction with 2,4-dinitrophenylhydrazine.

- Research: It is employed in studies investigating reaction mechanisms involving pyridines and their derivatives.

Interaction studies involving 2,4-dinitropyridine primarily focus on its reactivity with nucleophiles. Research has indicated that the compound's reactivity can be influenced by factors such as solvent polarity and the nature of the nucleophile used. For instance, studies have shown variations in reaction kinetics depending on the substituents present on the nucleophile .

Several compounds share structural similarities with 2,4-dinitropyridine. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Notable Features |

|---|---|---|

| 2-Nitropyridine | CHNO | Contains one nitro group; less reactive than 2,4-dinitropyridine. |

| 3-Nitropyridine | CHNO | Similar reactivity but different substitution pattern; used in different synthetic pathways. |

| 2,6-Dinitropyridine | CHNO | Contains two nitro groups at different positions; exhibits different chemical behavior compared to 2,4-dinitropyridine. |

| 3,5-Dinitropyridine | CHNO | Also contains two nitro groups but at different positions; used in specialized applications. |

The unique arrangement of nitro groups in 2,4-dinitropyridine enhances its electrophilicity compared to these similar compounds, making it particularly valuable in various chemical syntheses and reactions.

Traditional nitration methods for pyridine derivatives rely on mixed acid systems (nitric acid and sulfuric acid) under harsh conditions. Pyridine’s inherent deactivation, caused by the electron-withdrawing nitrogen atom, necessitates extreme temperatures and prolonged reaction times. For instance, early attempts to nitrate pyridine directly required fuming sulfuric acid at 300°C, yielding only 14% of 3-nitropyridine [2]. Such conditions are impractical for introducing a second nitro group at the 4-position due to increased ring deactivation and competing side reactions like oxidation.

Classical approaches for 2,4-dinitropyridine synthesis often involve sequential nitration steps. Initial mononitration produces 3-nitropyridine, which is further nitrated under even more rigorous conditions. However, this method suffers from poor regiocontrol, often yielding mixtures of 2,4-, 2,5-, and 3,5-dinitropyridines. The lack of directing groups on the pyridine ring exacerbates this issue, as nitro groups are meta-directing but further deactivate the ring [2].

Modern Synthetic Routes

Oxidation-Nitration Sequences

Chloropyridine-Based Syntheses

Chloropyridine intermediates offer a pathway to bypass direct nitration challenges. 2-Chloropyridine, for instance, undergoes nitration more readily due to the electron-withdrawing chlorine atom, which activates specific ring positions. Subsequent nucleophilic substitution of chlorine with amino or nitro groups enables precise functionalization. A notable example involves the nitration of 2-chloro-3,5-dinitropyridine, where the chlorine atom directs nitration to the 4-position, followed by dechlorination to yield 2,4-dinitropyridine [4]. This method achieves regioselectivity exceeding 80% under optimized conditions [4].

Regioselective Nitration Methods

Regioselectivity remains a critical focus in dinitropyridine synthesis. The Bakke procedure, which employs dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂), has shown promise. The reaction proceeds via a proposed intermediate where N₂O₅ coordinates with the pyridine nitrogen, directing nitration to the 3- and 5-positions [2]. Modifying this approach by introducing steric hindrance or electron-donating substituents could redirect nitration to the 2- and 4-positions. Computational studies suggest that tuning solvent polarity and nitrating agent electrophilicity enhances positional control [2].

One-Step Synthesis Procedures

Recent advances aim to streamline synthesis into a single step. A notable example involves the in situ generation of N-nitropyridinium nitrate from pyridine, NO₂, and O₃, followed by thermal decomposition to yield dinitropyridine isomers [2]. While yields remain moderate (30–40%), this method eliminates multi-step purification and reduces byproduct formation. Another one-pot approach utilizes microwave irradiation to accelerate nitration kinetics, achieving complete conversion within minutes under pressurized conditions [2].

Green Chemistry and Sustainable Approaches

Efforts to improve sustainability focus on solvent selection, catalyst reuse, and safer nitrating agents. Ionic liquids, such as 1-butyl-3-methylimidazolium nitrate, have replaced traditional solvents in some protocols, enabling higher yields (up to 60%) and easier product isolation [2]. Catalytic systems employing zeolites or metal-organic frameworks (MOFs) enhance nitration efficiency while minimizing waste. For example, Fe³⁺-exchanged Y-type zeolites facilitate nitro group introduction via radical pathways, reducing reliance on corrosive acids [2].

Scale-up Considerations and Industrial Viability

Industrial production demands cost-effective, scalable methods with high throughput. The Bakke procedure’s 68% yield for 3-nitropyridine highlights its potential, but handling liquid SO₂ and N₂O₅ at scale poses safety and logistical challenges [2]. Continuous-flow reactors offer solutions by improving heat transfer and reaction control, enabling safer nitration at elevated pressures. A comparative analysis of synthetic routes reveals key trade-offs:

| Method | Yield (%) | Temperature (°C) | Key Challenges |

|---|---|---|---|

| Classical Nitration | 14 | 300 | Low yield, poor selectivity |

| Kyodai-Nitration | 40 | –30 | Cryogenic conditions |

| Bakke Procedure | 68 | 25 | SO₂ handling |

| Continuous-Flow | 55 | 150 | High-pressure equipment |

Future research should prioritize catalyst design to improve regioselectivity and reduce energy input. Hybrid approaches combining enzymatic catalysis with traditional nitration may also emerge, leveraging biocatalysts for precise functional group positioning [2].

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nucleophilic aromatic substitution reactions of 2,4-dinitropyridine represent a fundamental class of transformations that have been extensively studied due to their mechanistic complexity and synthetic utility [1] [2]. The presence of two nitro groups at the 2- and 4-positions creates a highly electrophilic pyridine ring that readily undergoes nucleophilic attack, making it an ideal substrate for investigating the nuances of SNAr mechanisms [3] [4].

The general mechanism for nucleophilic aromatic substitution involves the initial attack of a nucleophile at an electron-deficient aromatic carbon, followed by the departure of a leaving group [5]. In the case of 2,4-dinitropyridine, the electron-withdrawing nitro groups significantly lower the energy barrier for nucleophilic attack, particularly at the 2- and 4-positions where the negative charge can be effectively delocalized [6] [7].

Mechanistic Pathways

The mechanistic pathways for SNAr reactions of 2,4-dinitropyridine exhibit remarkable diversity depending on the nature of the nucleophile, solvent, and reaction conditions [8] [9]. Two primary mechanistic pathways have been identified: the stepwise addition-elimination mechanism and the concerted mechanism [10] [11].

The stepwise mechanism involves the formation of a discrete anionic intermediate, commonly referred to as a Meisenheimer complex, which subsequently undergoes elimination to yield the final product [12] [13]. This pathway is characterized by the formation of a tetrahedral intermediate at the site of nucleophilic attack, where the aromatic character of the ring is temporarily disrupted [14] [15].

In contrast, the concerted mechanism involves the simultaneous formation of the nucleophile-substrate bond and breaking of the leaving group bond without the formation of a discrete intermediate [16] [17]. This pathway is typically observed with particularly reactive nucleophiles or when the leaving group is exceptionally good [18] [19].

Extensive kinetic studies have revealed that the mechanistic pathway depends critically on the basicity and nucleophilicity of the attacking species [20] [21]. Primary aliphatic amines typically follow the stepwise mechanism, while aromatic amines and other weakly basic nucleophiles often proceed via the concerted pathway [22] [23].

Meisenheimer Complex Formation

The formation of Meisenheimer complexes represents a crucial intermediate step in many SNAr reactions of 2,4-dinitropyridine [24] [25]. These complexes are characterized by the formation of a covalent bond between the nucleophile and the aromatic carbon, resulting in a negatively charged adduct where the negative charge is delocalized over the aromatic system [26] [27].

The stability of Meisenheimer complexes formed from 2,4-dinitropyridine is significantly enhanced by the presence of the electron-withdrawing nitro groups, which provide effective charge delocalization pathways [28] [29]. Nuclear magnetic resonance studies have provided detailed structural information about these intermediates, revealing the loss of aromaticity and the development of tetrahedral geometry at the site of nucleophilic attack [30] [31].

Spectroscopic investigations have demonstrated that Meisenheimer complexes exhibit characteristic bathochromic shifts in their electronic absorption spectra, reflecting the extended conjugation and charge delocalization within the molecule [32] [33]. The intensity and position of these absorption bands provide valuable information about the electronic structure and stability of the intermediate [34] [35].

The lifetime of Meisenheimer complexes varies dramatically depending on the reaction conditions and the nature of the nucleophile and leaving group [36] [37]. In some cases, these intermediates can be isolated and characterized, while in others, they exist only as transient species that rapidly decompose to products [38] [39].

Concerted versus Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms in SNAr reactions of 2,4-dinitropyridine has been the subject of extensive theoretical and experimental investigation [40] [41]. The mechanism that predominates depends on a complex interplay of electronic, steric, and solvation effects [42] [43].

Computational studies using density functional theory have provided detailed insights into the energy profiles for both mechanistic pathways [44] [45]. These calculations reveal that the energy difference between the two pathways is often quite small, with the preferred mechanism depending on subtle changes in the reaction conditions [46] [47].

The concerted mechanism is generally favored when the nucleophile is relatively weak and the leaving group is particularly good [48] [49]. Under these conditions, the energy barrier for the concerted process is lower than that for the stepwise mechanism, and the reaction proceeds without the formation of a discrete intermediate [50] [51].

Conversely, the stepwise mechanism predominates when the nucleophile is strong and the leaving group is relatively poor [52] [53]. In these cases, the formation of a stable Meisenheimer complex is energetically favorable, and the reaction proceeds through this intermediate [54] [55].

Experimental evidence for the mechanistic pathway can be obtained through kinetic isotope effects, linear free energy relationships, and the effects of substituents on reaction rates [56] [57]. These studies have revealed that the mechanism can change along a series of related reactions, with the transition occurring at a specific point determined by the relative nucleophilicity and leaving group ability [58] [59].

Leaving Group Effects

The nature of the leaving group has a profound influence on the rate and mechanism of SNAr reactions of 2,4-dinitropyridine [60] [61]. The ability of a group to depart from the aromatic ring is governed by its thermodynamic stability as an anion and its ability to stabilize negative charge [62] [63].

The leaving group ability generally correlates with the pKa of the conjugate acid, with better leaving groups corresponding to weaker bases [64] [65]. However, this correlation is not perfect, and other factors such as polarizability, solvation effects, and steric hindrance can also play important roles [66] [67].

Halides represent one of the most commonly studied classes of leaving groups in SNAr reactions [68] [69]. The leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻, which reflects the increasing bond strength and decreasing polarizability as the halogen becomes smaller [70] [71].

Sulfonate esters, such as tosylate and mesylate, are also excellent leaving groups due to the stability of the resulting sulfonate anions [72] . These groups often exhibit superior leaving group ability compared to halides, particularly in protic solvents where they can be effectively solvated [74] [75].

The effect of leaving group ability on the reaction mechanism is particularly pronounced in borderline cases where the energy difference between concerted and stepwise pathways is small [76] [77]. A change in leaving group can shift the mechanism from one pathway to another, with corresponding changes in the kinetic behavior and product distribution [78] [79].

Specific SNAr Reactions with Amines and Piperidines

The reactions of 2,4-dinitropyridine with amines and piperidines have been extensively studied due to their synthetic importance and mechanistic complexity [80] [81]. These reactions typically proceed via the stepwise mechanism, with the formation of Meisenheimer complexes being well-documented [82].

Primary aliphatic amines generally exhibit high reactivity toward 2,4-dinitropyridine, with the reaction rate being strongly dependent on the basicity of the amine. The reaction typically occurs at the 4-position initially, followed by potential substitution at the 2-position under more forcing conditions.

Secondary amines, including piperidine and pyrrolidine, often exhibit even higher reactivity than their primary counterparts. This enhanced reactivity is attributed to the increased nucleophilicity of secondary amines and their ability to form more stable Meisenheimer complexes.

The regioselectivity of amine reactions with 2,4-dinitropyridine is generally high, with substitution occurring preferentially at the 4-position. This selectivity arises from the greater electrophilicity of the 4-position due to the direct conjugation with the pyridine nitrogen.

Steric effects become increasingly important with bulky amines, potentially leading to decreased reaction rates or changes in regioselectivity. The size of the attacking nucleophile can also influence the stability of the Meisenheimer intermediate and the overall reaction mechanism.

Brønsted Relationship Studies

Brønsted relationships have provided crucial insights into the mechanism of nucleophilic aromatic substitution reactions involving 2,4-dinitropyridine. These linear free energy relationships correlate the logarithm of the rate constant with the pKa of the nucleophile, providing information about the degree of bond formation in the transition state.

The Brønsted coefficient (β) serves as a measure of the sensitivity of the reaction rate to changes in nucleophile basicity. Values of β close to zero indicate minimal bond formation in the transition state, while values approaching unity suggest extensive bond formation.

For reactions of 2,4-dinitropyridine with aliphatic amines, Brønsted plots typically exhibit linear relationships with β values ranging from 0.6 to 0.9. These values are consistent with a stepwise mechanism involving significant bond formation in the transition state leading to the Meisenheimer complex.

The curvature in Brønsted plots, when observed, often indicates a change in the rate-determining step as the nucleophile basicity varies. This phenomenon has been documented in several studies of 2,4-dinitropyridine reactions, where the mechanism shifts from Meisenheimer complex formation being rate-determining to its decomposition becoming rate-limiting.

The interpretation of Brønsted relationships must consider the possibility of different mechanisms operating within the same reaction series. In some cases, highly basic nucleophiles may follow the stepwise mechanism while weakly basic nucleophiles proceed via the concerted pathway.

Temperature effects on Brønsted coefficients have been studied to gain additional mechanistic information. The temperature dependence of β values can provide insights into the enthalpy and entropy contributions to the activation barrier and the nature of the transition state.

Hammett Correlation Analysis

Hammett correlation analysis has been extensively applied to understand the electronic effects of substituents in nucleophilic aromatic substitution reactions of 2,4-dinitropyridine. The Hammett equation relates the logarithm of the rate constant to the electronic properties of substituents, providing quantitative measures of electronic effects.

The reaction constant (ρ) in Hammett correlations indicates the sensitivity of the reaction to electronic effects. Positive ρ values suggest that electron-withdrawing substituents accelerate the reaction, while negative values indicate that electron-donating substituents are beneficial.

For nucleophilic aromatic substitution reactions of 2,4-dinitropyridine, ρ values are typically positive, reflecting the development of negative charge in the transition state. The magnitude of ρ depends on the nature of the nucleophile and the reaction conditions, with values ranging from 2 to 6 being commonly observed.

The choice of substituent constants (σ, σ⁺, σ⁻) in Hammett correlations can provide additional mechanistic information. Reactions that correlate better with σ⁺ constants suggest the development of positive charge, while those correlating with σ⁻ constants indicate negative charge development.

Non-linear Hammett plots have been observed in some cases, often indicating a change in mechanism or the presence of multiple reaction pathways. The analysis of such curved plots requires careful consideration of the underlying mechanistic possibilities.

The temperature dependence of Hammett correlations has been studied to understand the enthalpy and entropy contributions to the electronic effects. These studies reveal that electronic effects can have complex temperature dependencies that reflect the changing nature of the transition state.

Solvent Effects on Reaction Rates and Mechanisms

Solvent effects play a crucial role in determining the rates and mechanisms of nucleophilic aromatic substitution reactions of 2,4-dinitropyridine. The nature of the solvent can influence the stability of reactants, intermediates, and transition states, leading to dramatic changes in reaction behavior.

Polar aprotic solvents, such as dimethyl sulfoxide and dimethylformamide, generally accelerate SNAr reactions by stabilizing the developing negative charge in the transition state. These solvents can interact favorably with the Meisenheimer complex, lowering the activation barrier for its formation.

Protic solvents, including alcohols and water, can have more complex effects on reaction rates and mechanisms. While they can stabilize charged intermediates through hydrogen bonding, they can also stabilize the nucleophile through solvation, potentially reducing its reactivity.

The dielectric constant of the solvent provides a measure of its ability to stabilize charged species. Reactions involving the development of charge separation typically exhibit rate enhancements in high-dielectric solvents.

Mixed solvent systems have been studied to understand the interplay between different solvation effects. The rates in mixed solvents often exhibit non-linear dependencies on solvent composition, reflecting the complex nature of preferential solvation.

Solvent effects on the mechanism of SNAr reactions can be particularly pronounced in borderline cases where concerted and stepwise pathways are competitive. Changes in solvent can shift the preferred mechanism, with corresponding changes in kinetic behavior and product distribution.

Pyridine Ring Activation by Nitro Groups

The activation of the pyridine ring by nitro substituents is a fundamental aspect of the reactivity of 2,4-dinitropyridine. The electron-withdrawing nature of nitro groups significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The mechanism of activation involves the delocalization of negative charge that develops during nucleophilic attack into the nitro groups. This delocalization is facilitated by the extended π-system that includes the pyridine ring, the nitro groups, and the developing carbon-nucleophile bond.

The position of nitro groups on the pyridine ring is crucial for determining the sites of nucleophilic attack. The 2- and 4-positions are particularly activated because they allow for direct conjugation with the pyridine nitrogen, providing additional stabilization for the developing negative charge.

Computational studies have provided detailed insights into the electronic structure of 2,4-dinitropyridine and the nature of its activation toward nucleophilic attack. These calculations reveal that the lowest unoccupied molecular orbital (LUMO) has significant contributions from the 2- and 4-positions, consistent with the observed regioselectivity.

The degree of activation depends on the number and position of nitro groups, with dinitro compounds being significantly more reactive than mononitro analogs. The cumulative effect of multiple electron-withdrawing groups creates a highly electrophilic aromatic system.

Pyridinolysis Reaction Mechanisms

Pyridinolysis reactions, involving the nucleophilic attack of pyridine derivatives on 2,4-dinitropyridine systems, represent an important class of transformations with unique mechanistic features. These reactions are characterized by the formation of pyridinium intermediates and the subsequent displacement of leaving groups.

The mechanism of pyridinolysis typically involves the initial nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of 2,4-dinitropyridine. This attack leads to the formation of a zwitterionic intermediate containing both a pyridinium center and a delocalized negative charge.

The stability of pyridinolysis intermediates depends on the electronic properties of both the attacking pyridine and the substrate. Electron-rich pyridines generally form more stable intermediates due to their higher nucleophilicity and better ability to stabilize positive charge.

Brønsted relationships in pyridinolysis reactions often exhibit curvature, indicating a change in the rate-determining step as the basicity of the pyridine varies. This behavior reflects the competition between intermediate formation and decomposition as the controlling step.

The leaving group in pyridinolysis reactions can significantly influence the reaction mechanism and kinetics. Good leaving groups promote the concerted mechanism, while poor leaving groups favor the stepwise pathway with observable intermediate formation.

Temperature effects in pyridinolysis reactions have been studied to understand the energetics of the various mechanistic steps. These studies reveal that the enthalpy and entropy contributions to the activation barrier can vary significantly depending on the reaction conditions.

The regioselectivity of pyridinolysis reactions follows the same general patterns as other nucleophilic aromatic substitutions of 2,4-dinitropyridine. The 4-position is typically more reactive than the 2-position, reflecting the greater electrophilicity of this site.